molecular formula C24H27N3O2 B15283157 N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide

N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide

Cat. No.: B15283157
M. Wt: 389.5 g/mol
InChI Key: FQDFRZBAHDKVMM-UHFFFAOYSA-N
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Description

N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide is a complex organic compound that features a unique structure combining adamantane, aniline, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide typically involves multiple steps. One common method starts with the preparation of adamantane derivatives, which are then reacted with aniline and pyridinecarboxamide under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-adamantyl-2-amino-acylamides
  • N-adamantyl-2-phenoxy-acetamides
  • 2-adamantyl-5-aryl-2H-tetrazoles

Uniqueness

N-[2-(anilinocarbonyl)-2-adamantyl]-N-methyl-2-pyridinecarboxamide stands out due to its combination of adamantane, aniline, and pyridine moieties, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-methyl-N-[2-(phenylcarbamoyl)-2-adamantyl]pyridine-2-carboxamide

InChI

InChI=1S/C24H27N3O2/c1-27(22(28)21-9-5-6-10-25-21)24(23(29)26-20-7-3-2-4-8-20)18-12-16-11-17(14-18)15-19(24)13-16/h2-10,16-19H,11-15H2,1H3,(H,26,29)

InChI Key

FQDFRZBAHDKVMM-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC=N1)C2(C3CC4CC(C3)CC2C4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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